Leptomerine: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
Leptomerine: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the furoquinoline alkaloid Leptomerine, focusing on its natural sourcing, detailed isolation protocols, and its mechanism of action as an acetylcholinesterase inhibitor. The information presented is intended to support research and development efforts in the fields of natural product chemistry and neuropharmacology.
Natural Source of Leptomerine
Leptomerine is a naturally occurring alkaloid primarily isolated from the stems of Esenbeckia leiocarpa, a tree native to Brazil that belongs to the Rutaceae family.[1][2] It has also been identified in Haplophyllum heptomerum, another member of the Rutaceae family.[3] The presence of Leptomerine in Esenbeckia leiocarpa was confirmed through bioactivity-guided fractionation of the plant's ethanol extract, which demonstrated potent anticholinesterase activity.[1]
Physicochemical and Biological Activity Data
Leptomerine exhibits significant biological activity as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action makes it a compound of interest for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | [4] |
| Molecular Weight | 201.26 g/mol | [4] |
| IUPAC Name | 1-methyl-2-propylquinolin-4-one | [4] |
| Biological Activity | Acetylcholinesterase (AChE) Inhibitor | [1][3] |
| IC₅₀ Value (AChE) | 2.5 µM | [1][5] |
Experimental Protocols
Bioactivity-Guided Isolation and Purification of Leptomerine
The following protocol outlines a detailed methodology for the isolation and purification of Leptomerine from the stems of Esenbeckia leiocarpa, based on published bioactivity-guided fractionation procedures.[1][3]
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Collection and Preparation: Collect the stems of Esenbeckia leiocarpa. Dry the plant material and grind it into a fine powder.
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Maceration: Macerate 1000 g of the powdered stems with ethanol (5 x 1.5 L) at room temperature.
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Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.
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Acidification and Partitioning: Dissolve the crude ethanol extract (e.g., 35.8 g) in a solution of 5% hydrochloric acid (HCl). Partition this acidic aqueous solution with hexane to remove non-polar constituents.
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Basification and Extraction: Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide (NH₄OH). Extract the basified solution with chloroform (CHCl₃) multiple times to isolate the alkaloid-rich fraction.
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Concentration: Combine the chloroform fractions and evaporate the solvent to yield the total alkaloid fraction.
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Sample Preparation: Dissolve the alkaloid fraction (e.g., 105.0 mg) in methanol to a concentration of 10 mg/mL.
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Chromatographic Conditions:
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Fraction Collection: Collect fractions based on the elution profile. Leptomerine has been reported to elute at a retention time (tR) of approximately 19.3 minutes under these conditions.[3]
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Purity Analysis and Characterization: Analyze the collected fractions containing Leptomerine for purity using analytical HPLC. Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Workflow for the isolation and purification of Leptomerine.
Acetylcholinesterase Inhibition Assay
The following is a representative protocol for determining the acetylcholinesterase inhibitory activity of Leptomerine, based on the Ellman method.[1][2][6]
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Reagent Preparation:
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Phosphate Buffer: 0.1 M, pH 8.0.
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DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)): 10 mM in phosphate buffer.
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Acetylthiocholine Iodide (ATCI): 14 mM in phosphate buffer.
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Acetylcholinesterase (AChE) enzyme solution: 1 U/mL in phosphate buffer.
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Test Compound: Prepare stock solutions of Leptomerine in a suitable solvent (e.g., ethanol) and dilute to various concentrations.
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-
Assay Procedure (96-well plate):
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To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent for control), and 10 µL of the AChE enzyme solution.
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Incubate the plate for 10 minutes at 25 °C.
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Add 10 µL of DTNB solution to each well.
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Initiate the reaction by adding 10 µL of ATCI solution to each well.
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Measurement:
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Immediately measure the absorbance at 412 nm using a microplate reader.
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Continue to record the absorbance at regular intervals for a set period (e.g., 10 minutes).
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Calculation:
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Calculate the rate of reaction for both the control and the test samples.
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Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
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Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
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Signaling Pathways Affected by Leptomerine
As an acetylcholinesterase inhibitor, Leptomerine's primary mechanism of action is to increase the concentration and duration of action of acetylcholine in the synaptic cleft. This elevated level of acetylcholine leads to the enhanced activation of its postsynaptic receptors, namely nicotinic and muscarinic acetylcholine receptors, which in turn triggers downstream signaling cascades.
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Nicotinic Acetylcholine Receptor (nAChR) Pathway: The activation of nAChRs, particularly the α7 subtype, which is highly permeable to calcium ions (Ca²⁺), leads to an influx of Ca²⁺. This influx can subsequently activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The PI3K-Akt pathway is a crucial cell survival pathway, and its activation is associated with neuroprotective effects.
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Muscarinic Acetylcholine Receptor (mAChR) Pathways:
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Gq-coupled receptors (M₁, M₃, M₅): Activation of these receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular Ca²⁺.
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Gi-coupled receptors (M₂, M₄): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
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Caption: Downstream effects of Leptomerine's AChE inhibition.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptomerine | C13H15NO | CID 10856530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
